Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt
Description
Properties
IUPAC Name |
sodium;3,5-dibromo-4-nitrosobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO4S.Na/c7-4-1-3(14(11,12)13)2-5(8)6(4)9-10;/h1-2H,(H,11,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWSYMVDBCVUIO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N=O)Br)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901000066 | |
| Record name | Sodium 3,5-dibromo-4-nitrosobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78824-09-6 | |
| Record name | Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078824096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 3,5-dibromo-4-nitrosobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt typically involves the nitration of benzenesulfonic acid followed by bromination and nitrosation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and bromination processes, followed by purification steps to isolate the desired product. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dibromo-4-nitrobenzenesulfonic acid.
Reduction: Formation of 3,5-dibromo-4-aminobenzenesulfonic acid.
Substitution: Formation of various substituted benzenesulfonic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Spin Trapping : DBNBS is primarily recognized for its role as a spin trap for detecting free radicals in chemical reactions. It can effectively trap C-centered radicals, enabling researchers to study radical mechanisms in organic and inorganic chemistry.
- Radical Detection : It is utilized in electron paramagnetic resonance (EPR) spectroscopy to measure nitric oxide levels, which is crucial for understanding various chemical processes .
Biology
- Nitric Oxide Studies : DBNBS is employed in biological research to investigate the behavior of nitric oxide and superoxide radicals. These studies are essential for understanding oxidative stress and its implications in various diseases .
- Platelet Aggregation : Research indicates that DBNBS may modulate the L-arginine/nitric oxide pathway, influencing human platelet aggregation and potentially impacting cardiovascular health .
Medicine
- Potential Therapeutic Applications : The compound's ability to interact with biological radicals positions it as a candidate for developing therapies targeting oxidative stress-related conditions. Its role in modulating nitric oxide pathways could be leveraged in treating cardiovascular diseases .
Industry
- Chemical Synthesis : DBNBS serves as an intermediate in the synthesis of various chemical compounds. Its unique functional groups allow it to participate in multiple chemical reactions, including oxidation and substitution reactions .
- Production of Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.
Chemical Reactions
DBNBS can undergo several types of reactions:
- Oxidation : The nitroso group can be oxidized to a nitro group.
- Reduction : The nitroso group can be reduced to an amine.
- Substitution : Bromine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents Used
- Oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation.
- Reducing agents like sodium borohydride or lithium aluminum hydride for reduction.
- Nucleophiles such as amines or thiols for substitution reactions.
Study 1: EPR Spin-Trapping Efficiency
In a comparative study on the purity of various preparations of sodium 3,5-dibromo-4-nitrosobenzenesulphonate, it was found that samples synthesized under controlled conditions exhibited significantly higher spin-trapping activity compared to commercially available samples that contained impurities. This highlights the importance of synthesis methods on the effectiveness of DBNBS in research applications .
Study 2: Radical Detection in Biological Systems
Research investigating the interactions of DBNBS with human platelets demonstrated its capability to detect spin adducts derived from reactive nitrogen species. The study identified multiple spin adducts formed under specific conditions, emphasizing DBNBS's utility in studying biological free radicals and their implications in vascular health .
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt involves its ability to trap free radicals and reactive oxygen species. The nitroso group reacts with these species to form stable adducts, which can then be detected and analyzed using techniques such as electron paramagnetic resonance . This compound targets free radicals and reactive oxygen species, playing a crucial role in studying oxidative stress and related biological processes .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Monomer-Dimer Equilibrium: In aqueous solutions, DBNBS exists in a monomer-dimer equilibrium. At 25°C, the equilibrium constant (Kc) is 1.3 × 10⁻³ mol dm⁻³, with ~20% of dissolved DBNBS (10 mmol dm⁻³) existing as the monomeric form under biological conditions .
- Spectroscopic Data: Molar extinction coefficient (ε₇₆₀) of the monomer is 34 dm³ mol⁻¹ cm⁻¹ .
- Application : Primarily utilized as a spin trap in electron paramagnetic resonance (EPR) spectroscopy to detect transient free radicals in biological systems .
Comparison with Similar Compounds
The structural and functional analogs of DBNBS include sulfonated benzene derivatives with halogen, nitroso, or nitro substituents. Below is a comparative analysis:
Table 1: Comparative Data for DBNBS and Analogous Compounds
Structural and Functional Differences
Substituent Effects: DBNBS: Bromine atoms enhance electrophilicity, while the nitroso group (–NO) enables radical trapping. The sodium sulfonate group ensures water solubility . Triazine Derivatives (e.g., CAS 4156-21-2): Chlorinated triazine groups confer reactivity toward nucleophiles (e.g., hydroxyl groups in cellulose), making them suitable for covalent bonding in dyes . Nitro Derivatives (e.g., CAS 127-68-4): Nitro groups (–NO₂) increase oxidative stability but reduce radical-trapping efficiency compared to nitroso analogs .
Monomer-Dimer Behavior: DBNBS exhibits significant dimerization in aqueous solutions (~80% dimer at 10 mmol dm⁻³), whereas simpler sulfonates (e.g., dimethyl derivatives) lack this behavior due to weaker intermolecular interactions .
Biological Activity
Benzenesulfonic acid, 3,5-dibromo-4-nitroso-, sodium salt, also known as DBNBS (CAS No. 78824-09-6), is a compound notable for its applications in biological research, particularly in the detection of free radicals and its interaction with various biological systems. This article explores its biological activity, including mechanisms of action, toxicity profiles, and case studies that highlight its utility in scientific investigations.
- Molecular Formula : C₆H₂Br₂NNaO₄S
- Molecular Weight : 366.95 g/mol
- Structure : The compound features a nitroso group and two bromine substituents on the benzene ring, contributing to its reactivity and biological activity.
Free Radical Detection
DBNBS has been employed as a spin trap for detecting biological free radicals. In studies involving human platelets, it has shown the ability to form spin adducts indicative of various radical species generated during platelet activation. Specifically, it can detect:
- Nitric oxide (NO) related radicals.
- Sulfur-centered radicals from thiol oxidation.
- Carbon-centered radicals derived from lipid peroxidation .
Interaction with Endothelium-Derived Relaxing Factor (EDRF)
Research indicates that DBNBS can interact with EDRF, which is crucial for vascular function. The compound's ability to form stable adducts with NO suggests potential implications in cardiovascular research and therapies targeting endothelial function .
Toxicity and Safety Profile
The safety profile of DBNBS is essential for its application in biological systems. Preliminary assessments indicate that while it has significant utility in detecting reactive species, it also exhibits:
- Acute Toxicity : Potential acute effects have been noted in laboratory settings, necessitating caution during handling .
- Chronic Toxicity : Long-term exposure risks remain under investigation, but initial findings suggest low potential for chronic toxicity at typical exposure levels .
Case Study 1: Detection of Free Radicals
In a study published in PubMed, researchers utilized DBNBS to investigate radical formation in human platelets activated by collagen. The results demonstrated the formation of multiple spin adducts, revealing the complexity of radical species generated during platelet activation. This study highlighted the importance of using DBNBS as a reliable tool for detecting reactive oxygen species in biological systems .
Case Study 2: Vascular Research Implications
Another significant application involved the use of DBNBS to explore its interaction with EDRF. By analyzing the reaction products formed when NO was introduced to a solution containing DBNBS, researchers were able to elucidate pathways involved in vascular relaxation mechanisms. This work underscores the potential therapeutic applications of DBNBS in managing cardiovascular diseases .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Free Radical Detection | Detects various radical species including NO-related and sulfur-centered radicals. |
| Vascular Function | Interacts with EDRF; implications for cardiovascular health research. |
| Toxicological Assessment | Initial findings suggest low chronic toxicity; acute effects noted. |
Q & A
Q. What are the standard synthetic routes for preparing 3,5-dibromo-4-nitroso-benzenesulfonic acid sodium salt, and what reaction conditions are critical for achieving high yields?
Answer: The synthesis involves three sequential steps:
Nitration : Introduce a nitro group to benzenesulfonic acid under controlled acidic conditions.
Bromination : Electrophilic bromination using Br₂ or NBS (N-bromosuccinimide) at 0–5°C to ensure regioselectivity at the 3,5-positions.
Nitrosation : Conversion of the nitro group to nitroso using HNO₂ (generated in situ from NaNO₂ and HCl) at pH < 4.
Critical parameters include maintaining low temperatures (<10°C) during bromination to avoid polybromination and precise pH control during nitrosation to prevent oxidation to nitro derivatives .
Q. How is this compound characterized to confirm its structure and purity in academic research?
Answer: Key analytical methods:
- EPR (Electron Paramagnetic Resonance) : Validates its spin-trapping capability by detecting radical adducts (e.g., superoxide or nitric oxide adducts).
- NMR/IR Spectroscopy : Confirms substitution patterns (e.g., absence of NH peaks in ¹H NMR, sulfonate S=O stretches in IR).
- Elemental Analysis : Verifies Br and N content against theoretical values (C₆H₂Br₂NNaO₄S; MW 366.95 g/mol) .
Q. What are the primary applications of this compound in biological research?
Answer:
- Radical Trapping : Used to detect transient C-centered radicals (e.g., lipid peroxidation products) and nitric oxide (NO) in cellular systems via EPR.
- Oxidative Stress Studies : Quantifies superoxide (O₂⁻) generation in enzymatic reactions (e.g., NADPH oxidase assays).
Methodology involves incubating the compound (0.1–1 mM) with biological samples, followed by EPR analysis at 77 K to stabilize radical adducts .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize by-products like 3,5-dibromo-4-nitro derivatives?
Answer: Byproduct formation arises from nitroso → nitro oxidation. Optimization strategies:
- Redox Control : Use inert atmospheres (N₂/Ar) during nitrosation to prevent O₂-mediated oxidation.
- Reagent Stoichiometry : Limit excess HNO₂ (1:1 molar ratio with precursor).
- Purification : Column chromatography (silica gel, eluting with EtOAc:MeOH 4:1) removes oxidized impurities. Confirmation via HPLC (C18 column, 0.1% TFA mobile phase) .
Q. What experimental contradictions exist regarding its radical-trapping efficiency, and how can they be resolved?
Answer: Contradictory reports note variable NO-trapping efficiency in pH > 7.4 buffers. Resolution methods:
- pH Adjustment : Pre-acidify samples to pH 6.5–7.0 to stabilize the nitroso group.
- Competitive Trapping : Co-incubate with TEMPO (a stable radical) to distinguish specific vs. nonspecific adducts in EPR spectra .
Q. What mechanistic insights explain its selectivity for C-centered radicals versus oxygen-centered radicals?
Answer: The nitroso group (-NO) reacts preferentially with carbon-centered radicals via radical recombination, forming stable nitroxide adducts. Oxygen-centered radicals (e.g., O₂⁻) require spin stabilization via transition metals (e.g., Fe²⁺) to form detectable EPR signals. Experimental validation involves comparing adduct lifetimes in metal-free vs. Fe-supplemented systems .
Q. How does this compound compare to structurally similar spin traps (e.g., DMPO or TEMPOL) in terms of sensitivity and artifact generation?
Answer:
| Parameter | 3,5-Dibromo-4-Nitroso | DMPO | TEMPOL |
|---|---|---|---|
| Radical Specificity | C-centered, NO | O₂⁻, OH⁻ | Non-specific |
| Adduct Stability | Hours (EPR-detectable) | Minutes | N/A (stable) |
| Artifacts | Metal-dependent oxidation | Autoxidation | None |
Methodological recommendation: Use in tandem with DMPO to cross-validate O₂⁻ signals .
Q. What strategies improve reproducibility when using this compound in EPR-based assays?
Answer:
- Standardized Protocols : Pre-treat samples with metal chelators (e.g., EDTA) to minimize Fe³⁺-mediated adduct decay.
- Parameter Optimization : Adjust EPR settings (microwave power: 20 mW, modulation amplitude: 1 G) to enhance signal-to-noise ratios.
- Negative Controls : Include samples without the spin trap to identify background signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
